A Senior Application Scientist’s Guide to the Spectroscopic Characterization of (S)-3-N-Boc-Amino-dihydro-pyran-2,6-dione (Boc-L-Glutamic Anhydride)
A Senior Application Scientist’s Guide to the Spectroscopic Characterization of (S)-3-N-Boc-Amino-dihydro-pyran-2,6-dione (Boc-L-Glutamic Anhydride)
Introduction
In the field of synthetic organic chemistry and drug development, the precise characterization of chiral building blocks is paramount. (S)-3-N-Boc-Amino-dihydro-pyran-2,6-dione, more commonly known as N-Boc-L-Glutamic Anhydride (CAS 2420-13-5), is a key intermediate derived from L-glutamic acid.[1] Its defined stereochemistry and dual reactive sites—the anhydride and the Boc-protected amine—make it a valuable precursor in the synthesis of complex peptides and heterocyclic compounds.
Verifying the successful cyclization of N-Boc-L-glutamic acid to its anhydride form, while ensuring the integrity of the acid-labile tert-butoxycarbonyl (Boc) protecting group, is a critical quality control step. This technical guide provides an in-depth analysis of the expected spectroscopic data for this molecule. As a Senior Application Scientist, my objective is not merely to present data, but to explain the causal relationships between the molecular structure and its spectral output, offering field-proven insights into data acquisition and interpretation.
Molecular Structure and Spectroscopic Highlights
The conversion from a diacid to a cyclic anhydride introduces significant changes, primarily increased ring strain and altered electronic environments of the nuclei, which are readily observable across different spectroscopic techniques.
Caption: Molecular structure of the target compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Proof of Structure
NMR is the most powerful technique for elucidating the precise covalent structure of (S)-3-N-Boc-Amino-dihydro-pyran-2,6-dione. It provides unambiguous evidence of anhydride ring formation and confirms the integrity of the Boc group.
Expertise & Experience: The "Why" Behind the Protocol
The choice of solvent is critical. While CDCl₃ is common, deuterated dimethyl sulfoxide (DMSO-d₆) is often preferred for amino acid derivatives due to its superior solvating power and its ability to slow the exchange of the N-H proton, allowing it to be observed as a distinct, coupling resonance. The primary goal of the NMR experiment is to confirm the downfield shift of the α-proton and adjacent methylene protons upon cyclization, a direct consequence of the conformational rigidity and anisotropic effects of the newly formed anhydride ring.
Experimental Protocol: NMR Analysis
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Sample Preparation: Accurately weigh 5-10 mg of the compound for ¹H NMR (25-50 mg for ¹³C NMR) and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry 5 mm NMR tube.[5]
-
Internal Standard: Tetramethylsilane (TMS) is typically used as the internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Data Acquisition: Acquire spectra on a 400 MHz or higher field spectrometer.
-
For ¹H NMR, a standard pulse sequence with water suppression may be used if necessary.[6]
-
For ¹³C NMR, a proton-decoupled sequence (e.g., PENDANT or DEPT) is used to simplify the spectrum and provide information on the number of attached protons.
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum.
Predicted ¹H NMR Spectroscopic Data
The following data is predicted based on known values for N-Boc-L-glutamic acid, with adjustments for anhydride formation.[2][7]
| Label (Fig. 1) | Assignment | Predicted Shift (δ, ppm) | Multiplicity | Integration | Coupling (J, Hz) |
| Hα | -CH(N)- | 4.5 - 4.7 | dd | 1H | J ≈ 8.5, 5.0 |
| Hβ | -CH₂- | 2.2 - 2.5 | m | 2H | - |
| Hγ | -CH₂- | 2.8 - 3.0 | m | 2H | - |
| - | -NH- | 7.0 - 7.5 | d | 1H | J ≈ 8.5 |
| - | -C(CH₃)₃ | ~1.40 | s | 9H | - |
Interpretation:
-
The α-proton (Hα) is expected to shift downfield from its position in the diacid precursor (~4.1 ppm) due to the deshielding effect of the two adjacent carbonyl groups in a more rigid ring system.
-
The γ-methylene protons (Hγ) , now adjacent to an anhydride carbonyl, are predicted to be significantly deshielded compared to their position in the diacid (~2.4 ppm).
-
The nine protons of the Boc group will appear as a sharp singlet, confirming its presence.
Predicted ¹³C NMR Spectroscopic Data
| Label (Fig. 1) | Assignment | Predicted Shift (δ, ppm) |
| C=O (Anhydride) | C2, C6 | 168 - 172 |
| C=O (Boc) | - | ~155.5 |
| C (quaternary) | -C(CH₃)₃ | ~80.0 |
| Cα | -CH(N)- | ~53.0 |
| Cγ | -CH₂C=O | ~32.0 |
| Cβ | -CH₂- | ~26.0 |
| CH₃ | -C(CH₃)₃ | ~28.0 |
Interpretation:
-
The most telling signals are the two anhydride carbonyl carbons appearing in the 168-172 ppm range. This distinguishes the compound from its diacid precursor, which would show carboxylic acid signals further downfield (~174-178 ppm).[3]
-
The remaining signals for the Boc group and the aliphatic chain confirm the overall carbon skeleton.
Caption: Labeled structure for NMR correlation.
Infrared (IR) Spectroscopy: Rapid Functional Group Identification
IR spectroscopy provides a quick and effective method to confirm the key functional groups present in the molecule and, crucially, to verify the conversion of the carboxylic acid starting material into the anhydride product.
Expertise & Experience: The "Why" Behind the Protocol
For a solid sample, the choice is between preparing a KBr pellet or casting a thin solid film. The KBr pellet method, while requiring more sample preparation, often yields sharper, higher-resolution spectra.[4] The thin-film method is faster but can sometimes result in broader peaks if the crystalline film is not uniform.[8] The diagnostic goal is to observe the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of the characteristic symmetric and asymmetric C=O stretches of the cyclic anhydride.
Experimental Protocol: KBr Pellet Method
-
Preparation: Gently grind 1-2 mg of the sample with ~100 mg of dry, IR-grade potassium bromide (KBr) in an agate mortar until a fine, homogenous powder is obtained.
-
Pressing: Transfer the powder to a pellet press and apply high pressure (typically 8-10 tons) for several minutes to form a small, transparent disc.
-
Analysis: Place the KBr pellet in the sample holder of an FT-IR spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.
Predicted IR Absorption Data
| Predicted Frequency (cm⁻¹) | Intensity | Assignment of Vibration |
| ~3350 | Medium | N-H Stretch (carbamate) |
| 2980, 2940, 2870 | Medium-Weak | C-H Stretch (aliphatic) |
| ~1820 | Strong | C=O Asymmetric Stretch (anhydride) |
| ~1750 | Strong | C=O Symmetric Stretch (anhydride) |
| ~1700 | Strong | C=O Stretch (Boc carbamate) |
| ~1520 | Strong | N-H Bend / C-N Stretch (Amide II) |
| ~1250, 1160 | Strong | C-O Stretch (ester and anhydride) |
Interpretation:
-
Confirmation of Reaction: The most critical evidence of successful synthesis is the absence of the very broad O-H stretching band from 2500-3300 cm⁻¹ characteristic of a carboxylic acid dimer.[9]
-
Anhydride Signature: The appearance of two distinct and strong carbonyl peaks around 1820 cm⁻¹ and 1750 cm⁻¹ is the unmistakable signature of a cyclic anhydride.
-
Boc Group Integrity: The strong carbonyl peak around 1700 cm⁻¹ and the N-H bending peak around 1520 cm⁻¹ confirm that the Boc protecting group is intact.[10]
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry is essential for confirming the molecular weight of the synthesized compound and provides structural clues through analysis of its fragmentation patterns.
Expertise & Experience: The "Why" Behind the Protocol
A soft ionization technique like Electrospray Ionization (ESI) is the method of choice for this molecule.[11] Harder techniques like Electron Ionization (EI) would cause excessive fragmentation, likely preventing the observation of the molecular ion. ESI, typically run in positive ion mode, will generate a protonated molecular ion [M+H]⁺. A key insight for Boc-protected compounds is their propensity to undergo characteristic neutral losses even under soft ionization conditions, providing a secondary layer of structural confirmation.[]
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount (0.1%) of formic acid to promote protonation.[13]
-
Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump or through an HPLC system.
-
Ionization: Apply a high voltage (3-5 kV) to the capillary needle to generate a fine spray of charged droplets. A heated drying gas (nitrogen) assists in desolvation.
-
Analysis: Analyze the resulting gas-phase ions using a mass analyzer (e.g., Quadrupole, Time-of-Flight).
Predicted Mass Spectrometry Data
Molecular Formula: C₁₀H₁₅NO₅ Exact Mass: 229.0950 Molecular Weight: 229.23
| Predicted m/z | Ion Assignment |
| 230.1023 | [M+H]⁺ (Protonated Molecule) |
| 252.0842 | [M+Na]⁺ (Sodium Adduct) |
| 174.0604 | [M+H - C₄H₈]⁺ (Loss of isobutylene) |
| 130.0499 | [M+H - C₅H₉O₂]⁺ (Loss of Boc group) |
Interpretation:
-
The primary goal is to observe the protonated molecule [M+H]⁺ at m/z 230.1 . High-resolution mass spectrometry (HRMS) can confirm the elemental composition to within a few parts per million.
-
The fragmentation pattern is highly diagnostic for the Boc group. The loss of 56 Da corresponds to the neutral loss of isobutylene, while the loss of 100 Da corresponds to the loss of the entire Boc group as CO₂ and isobutylene. Observing these fragments provides strong evidence for the presence and location of the Boc protecting group.
Caption: Predicted ESI-MS fragmentation pathway.
Conclusion
The structural verification of (S)-3-N-Boc-Amino-dihydro-pyran-2,6-dione is a multi-faceted process where NMR, IR, and MS each provide unique and complementary pieces of information. NMR confirms the precise covalent bonding and stereochemical integrity. IR spectroscopy offers rapid confirmation of the critical functional group transformation from a diacid to an anhydride. Finally, mass spectrometry validates the molecular weight and substantiates the presence of the Boc protecting group through its characteristic fragmentation. Together, these techniques provide a self-validating system, ensuring that this valuable chiral building block meets the rigorous standards required for advanced chemical synthesis and drug discovery.
References
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Organic Chemistry at CU Boulder. IR Spectroscopy of Solids. Available at: [Link]
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Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000148). Available at: [Link]
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